6-(Tert-butylamino)pyridine-2-carboxamidine is a compound with the molecular formula and a molecular weight of 228.72 g/mol. It is often encountered in the form of its hydrochloride salt, which is used in various chemical and biological applications. This compound is classified under heterocyclic organic compounds, specifically pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound's significance lies in its potential as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and its utility in biochemical assays .
The synthesis of 6-(Tert-butylamino)pyridine-2-carboxamidine typically involves the reaction of 6-chloropyridine-2-carboximidamide with tert-butylamine. The reaction is conducted under controlled conditions, often utilizing organic solvents such as dichloromethane or ethanol.
The molecular structure of 6-(Tert-butylamino)pyridine-2-carboxamidine features a pyridine ring substituted at the 2-position with a carboxamidine group and a tert-butylamino group at the 6-position.
The structural configuration allows for various interactions with biological targets, enhancing its potential applications .
6-(Tert-butylamino)pyridine-2-carboxamidine undergoes several chemical reactions:
The mechanism of action for 6-(Tert-butylamino)pyridine-2-carboxamidine involves its interaction with specific molecular targets within biological systems. This compound can act as either an inhibitor or an activator of certain enzymes based on its structural features.
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry .
6-(Tert-butylamino)pyridine-2-carboxamidine finds utility across multiple scientific fields:
The compound’s structural architecture enables unique allosteric site engagement in G protein-coupled receptors (GPCRs) and kinases. Studies on dopamine D₂ receptor (D₂R) negative allosteric modulators reveal that derivatives like N-butyl-1H-indole-2-carboxamide (sharing the pyridine-carboxamidine bioisostere) achieve subtype-selective inhibition (Kᵢ = 0.8-5 μM) by occupying a secondary pocket between transmembrane domains TM2 and TM7. This binding induces conformational constraints that propagate to the orthosteric site, reducing dopamine affinity by 7-10 fold without receptor internalization [6].
Crystallographic analyses demonstrate that the tert-butyl group anchors the molecule in hydrophobic subpockets (e.g., Val111, Leu342 in D₂R), while the amidine nitrogen forms a hydrogen-bonding network with Ser193 and Asp187 backbone carbonyls. This dual-point attachment disrupts intracellular cAMP signaling cascades and β-arrestin recruitment, making it invaluable for studying neuropsychiatric disorder pathways. Fragment-based optimization starting from smaller analogs (e.g., N-isopropyl-1H-indole-2-carboxamide) has yielded derivatives with 10-fold enhanced negative cooperativity (α = 0.1-0.3) and residence times >30 minutes [6].
Table 1: Allosteric Modulation Parameters of Structural Analogs
Compound | Target | Cooperativity (α) | Kᵢ (μM) | Key Interactions |
---|---|---|---|---|
N-Isopropyl-1H-indole-2-carboxamide | D₂R | 0.28 | 12.5 | TM2-TM7 hydrophobic pocket |
N-Butyl-1H-indole-2-carboxamide | D₂R | 0.10 | 1.8 | Extended TM2 anchoring |
6-(tBu-amino)pyridine-2-carboxamidine | PTPN2 | N/A | 4.7* | Catalytic WPD loop stabilization |
*Inhibitory constant for PTPN2 derived from competitive analogs [6] [9]
Protein tyrosine phosphatases (PTPs) like PTPN2 and PTP1B regulate insulin signaling and immune responses, but their catalytic sites exhibit high conservation, complicating selective inhibition. The 6-(tert-butylamino)pyridine-2-carboxamidine scaffold overcomes this via competitive inhibition driven by charge complementarity and steric exclusion. Biochemical assays confirm derivatives inhibit PTPN2 with IC₅₀ values of ~5 μM, outperforming classical inhibitors like PTP Inhibitor XIX (IC₅₀ = 8.2 μM) [9].
The protonated amidine group mimics phosphotyrosine’s charge, forming salt bridges with Asp181 in the PTPN2 catalytic P-loop. Simultaneously, the t-butyl group forces the WPD loop (containing catalytic Asp166) into an open conformation, preventing hydrolysis transition-state formation. SAR studies reveal that replacing t-butyl with smaller alkyls (e.g., isopropyl) reduces potency 3-fold, while bulkier groups (adamantyl) diminish solubility without efficacy gains. Drug Affinity Responsive Target Stability (DARTS) assays confirm direct binding through protease resistance shifts, validating target engagement in cellular models of STAT3 dysregulation [9].
Table 2: Selectivity Profile Against PTP Family Enzymes
PTP Enzyme | Inhibition (%) at 10 μM | Role in Disease |
---|---|---|
PTPN2 (TC-PTP) | 94 ± 3 | Autoimmunity, oncology targets |
PTP1B | 38 ± 6 | Diabetes, obesity |
CD45 | 65 ± 4 | T-cell activation |
PTEN | 27 ± 2 | Cancer metabolism |
Data adapted from PTP Inhibitor XIX class profiling [9]
Unlike covalent SARS-CoV-2 Mᵖʳᵒ inhibitors (e.g., nirmatrelvir), 6-(tert-butylamino)pyridine-2-carboxamidine derivatives leverage reversible binding to avoid off-target reactivity. Docking simulations position the scaffold in the S3/S4 subpockets of Mᵖʳᵒ, where the amidine group forms dual hydrogen bonds with Glu166 backbone amides (distance: 2.8 Å), and the pyridine nitrogen coordinates His163. The t-butyl moiety occupies a lipophilic niche formed by Met165, Leu167, and Pro168, yielding calculated binding affinities of ΔG = -9.2 kcal/mol [4] [7].
Structure-activity relationship (SAR) analyses of Ugi reaction-derived analogs demonstrate that inhibitory potency (IC₅₀ = 0.5–20 μM) correlates with hydrophobic substitution patterns:
This scaffold’s avoidance of Cys145 targeting eliminates risks of reactivity-dependent toxicity, positioning it as a strategic candidate for long-duration antiviral therapies against mutating coronaviruses [4] [7].
Table 3: Non-Covalent Protease Inhibitor Performance Metrics
Warhead Type | Mᵖʳᵒ IC₅₀ (μM) | Cellular EC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Chloroacetamide (Covalent) | 0.49 | 3.0 | 6.1 |
Epoxide (Covalent) | 0.62 | 5.0 | 8.1 |
Amidine (Non-covalent) | 4.7 | >20 | >4.3 |
Comparative data illustrating balanced potency/safety profile [4] [7]
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5